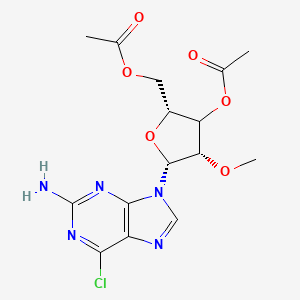
3',5'-Di-o-acetyl-2'-o-methyl-6-chloro-2-aminopurine riboside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity targeting indolent lymphoid malignancies . This compound is particularly noted for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside typically involves the acetylation and methylation of a purine nucleoside precursor. The reaction conditions often include the use of acetic anhydride and methyl iodide in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation and methylation of the desired positions on the nucleoside molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its biological activity.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties. For example, oxidation can lead to the formation of spiroiminodihydantoin and imidazolone derivatives .
科学研究应用
3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of cell proliferation and induction of apoptosis. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and interferes with their activity .
相似化合物的比较
Similar Compounds
- 2’,3’-Di-o-acetyl-5’-deoxy-5-fluorocytidine
- 1,5,6-Tri-o-acetyl-2,3,4-tri-o-methyl-D-glucitol
- 2-o-Acetyl-1,4-anhydro-3,5-di-o-methyl-D-ribitol
Uniqueness
3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its ability to target indolent lymphoid malignancies sets it apart from other similar compounds, making it a valuable tool in cancer research and treatment .
属性
分子式 |
C15H18ClN5O6 |
|---|---|
分子量 |
399.78 g/mol |
IUPAC 名称 |
[(2R,4S,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18ClN5O6/c1-6(22)25-4-8-10(26-7(2)23)11(24-3)14(27-8)21-5-18-9-12(16)19-15(17)20-13(9)21/h5,8,10-11,14H,4H2,1-3H3,(H2,17,19,20)/t8-,10?,11+,14-/m1/s1 |
InChI 键 |
FAQUJDRYWBDRAM-PODXTCKDSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


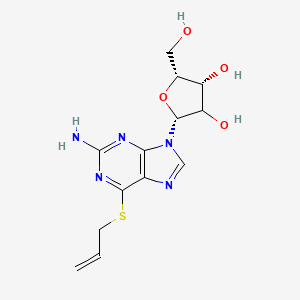

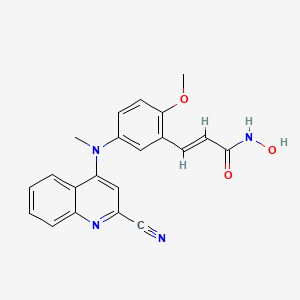
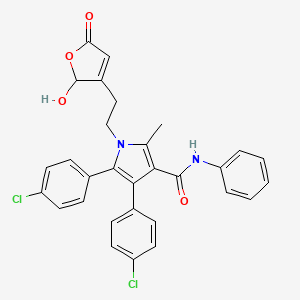
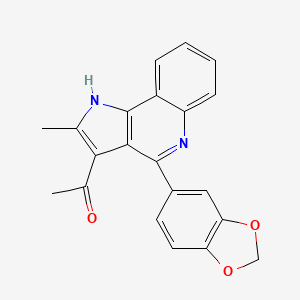

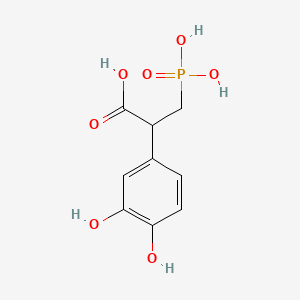
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
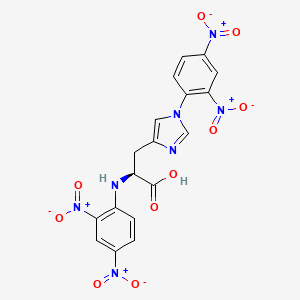
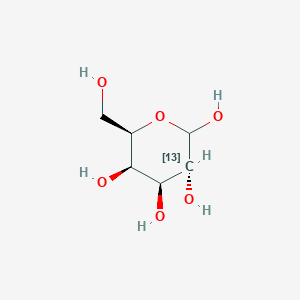
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)
![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
